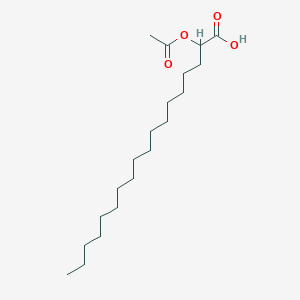
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is an organic compound that belongs to the class of cinnolines. Cinnolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of a dimethylphenyl group and a tetrahydro-5,8-methano structure, which imparts unique chemical and physical properties.
準備方法
The synthesis of 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-2,3-dimethylbenzene with crotonaldehyde, followed by cyclization to form the desired cinnoline structure . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar compounds to 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline include other cinnoline derivatives and compounds with similar structural features. Some examples are:
2,3-Dimethylphenyl isocyanate: This compound has a similar dimethylphenyl group but differs in its functional group and overall structure.
Medetomidine: An imidazole derivative with a similar dimethylphenyl group, used as a sedative and analgesic.
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
特性
CAS番号 |
918875-04-4 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
5-(2,3-dimethylphenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C17H18N2/c1-10-4-3-5-14(11(10)2)16-9-15-12-6-7-13(8-12)17(15)19-18-16/h3-5,9,12-13H,6-8H2,1-2H3 |
InChIキー |
QFMQKZUEQWPTHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=NN=C3C4CCC(C4)C3=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
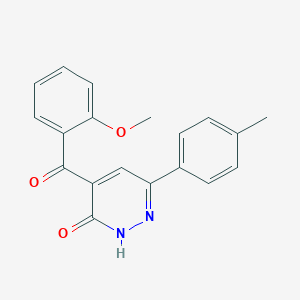
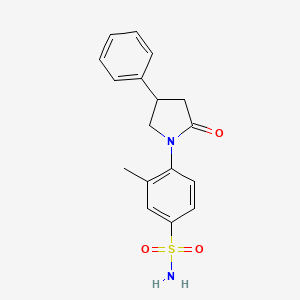
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)
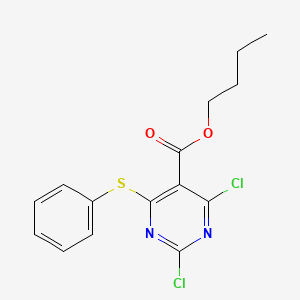
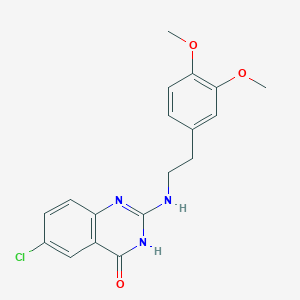
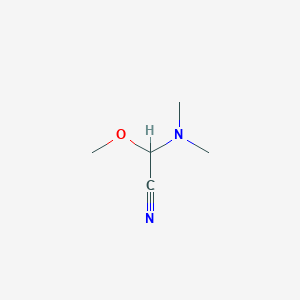
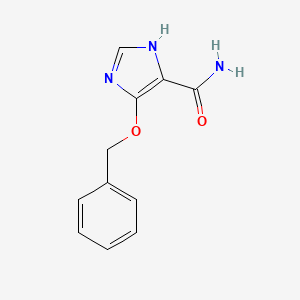
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

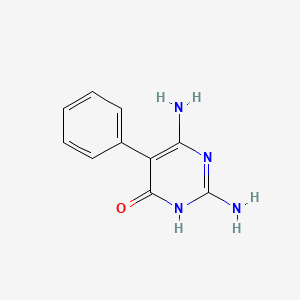
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)
